molecular formula C25H20N4O5 B227846 (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

货号 B227846
分子量: 456.4 g/mol
InChI 键: KKRGKFYVWCVIDE-BUHFOSPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid, also known as BIX-01294, is a small molecule inhibitor that targets G9a, a histone methyltransferase enzyme that is involved in the regulation of gene expression. BIX-01294 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.

作用机制

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid targets G9a, a histone methyltransferase enzyme that is involved in the regulation of gene expression. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene silencing. (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid inhibits the activity of G9a, leading to a decrease in H3K9 methylation and an increase in gene expression.
Biochemical and Physiological Effects:
(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid has been shown to have various biochemical and physiological effects. Studies have shown that (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid can inhibit the growth and proliferation of cancer cells, induce apoptosis, and increase the expression of tumor suppressor genes. (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.

实验室实验的优点和局限性

One of the advantages of using (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid in lab experiments is its specificity for G9a. (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid has been shown to selectively inhibit G9a without affecting other histone methyltransferases. However, one limitation of using (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.

未来方向

There are several future directions for the study of (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid. One area of research is the development of more potent and selective G9a inhibitors. Another area of research is the investigation of the potential therapeutic applications of (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the effects of (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid on epigenetic regulation and gene expression are still being studied, and further research is needed to fully understand the mechanisms underlying its biological effects.

合成方法

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of 2-aminobenzimidazole, which is then reacted with 2-bromoacetophenone to form 2-(1-benzimidazol-2-yl)-1-phenylethanone. This intermediate is then reacted with 4-(hydroxymethyl)aniline to form the final product, (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid.

科学研究应用

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

属性

产品名称

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

分子式

C25H20N4O5

分子量

456.4 g/mol

IUPAC 名称

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C25H20N4O5/c30-21-8-4-1-5-17(21)15-29(22(31)13-14-23(32)33)18-11-9-16(10-12-18)24(34)28-25-26-19-6-2-3-7-20(19)27-25/h1-14,30H,15H2,(H,32,33)(H2,26,27,28,34)/b14-13+

InChI 键

KKRGKFYVWCVIDE-BUHFOSPRSA-N

手性 SMILES

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)C(=O)/C=C/C(=O)O)O

SMILES

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)C(=O)C=CC(=O)O)O

规范 SMILES

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)C(=O)C=CC(=O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。